(3-chloro-5-fluorophenyl)hydrazine hydrochloride
Description
General Significance of Hydrazine (B178648) Derivatives in Organic Synthesis
Hydrazine derivatives are fundamental reagents in organic synthesis, primarily recognized for their role in the formation of carbon-nitrogen and nitrogen-nitrogen bonds. They are key precursors for the synthesis of numerous heterocyclic systems, including pyrazoles, indoles, and pyridazines. The nucleophilic nature of the nitrogen atoms in the hydrazine group allows for reactions with carbonyl compounds to form hydrazones, which are stable intermediates that can be further cyclized to generate diverse molecular scaffolds. This reactivity has been harnessed in a multitude of named reactions, solidifying the indispensable role of hydrazine derivatives in the synthetic chemist's toolbox.
Contextualization of Halogenated Phenylhydrazines in Chemical Research
The introduction of halogen atoms onto the phenyl ring of phenylhydrazine (B124118) derivatives significantly influences their chemical reactivity and the properties of the resulting products. Halogens, such as chlorine and fluorine, are electron-withdrawing groups that can modulate the nucleophilicity of the hydrazine moiety and influence the regioselectivity of cyclization reactions. Furthermore, the presence of halogens provides a handle for further functionalization through various cross-coupling reactions. In the context of medicinal chemistry, halogenated phenylhydrazines are of particular interest as the incorporation of halogens into drug candidates can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably altering pharmacokinetic and pharmacodynamic profiles.
Research Landscape for (3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride
(3-chloro-5-fluorophenyl)hydrazine hydrochloride (CAS Number: 1261497-58-8) is a specific example of a di-halogenated phenylhydrazine hydrochloride. While the broader class of halogenated phenylhydrazines is well-documented, dedicated research focusing solely on this particular isomer is limited in publicly available scientific literature. Its chemical properties and reactivity are largely inferred from the general behavior of similar substituted phenylhydrazines. The primary utility of this compound is expected to be as a precursor in the synthesis of more complex molecules, particularly in the construction of indole (B1671886) and pyrazole (B372694) ring systems through established synthetic methodologies.
The synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride is anticipated to follow the classical route for preparing substituted phenylhydrazines. This typically involves the diazotization of 3-chloro-5-fluoroaniline (B1302006), followed by a reduction step.
| Property | Value |
| CAS Number | 1261497-58-8 |
| Molecular Formula | C₆H₇Cl₂FN₂ |
| Molecular Weight | 197.04 g/mol |
Note: Detailed experimental data for this specific compound, such as melting point and spectroscopic data, are not widely reported in the literature.
The primary research interest in (3-chloro-5-fluorophenyl)hydrazine hydrochloride lies in its application as a building block in synthetic chemistry. Two of the most prominent applications for phenylhydrazine derivatives are the Fischer indole synthesis and the Knorr pyrazole synthesis.
In the Fischer indole synthesis , (3-chloro-5-fluorophenyl)hydrazine hydrochloride would be reacted with a suitable ketone or aldehyde under acidic conditions. This reaction proceeds through a hydrazone intermediate, which then undergoes a google.comgoogle.com-sigmatropic rearrangement to form the indole ring. The resulting indole would bear the 3-chloro-5-fluoro substitution pattern on the benzene (B151609) ring portion of the indole nucleus.
For the Knorr pyrazole synthesis , (3-chloro-5-fluorophenyl)hydrazine hydrochloride would be condensed with a 1,3-dicarbonyl compound. This reaction provides a straightforward route to substituted pyrazoles, which are a class of heterocyclic compounds with a broad range of biological activities. The substitution pattern on the resulting pyrazole would be determined by the specific 1,3-dicarbonyl compound used.
Properties
CAS No. |
1261497-58-8 |
|---|---|
Molecular Formula |
C6H7Cl2FN2 |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Fluorophenyl Hydrazine Hydrochloride
Established Synthetic Routes to Arylhydrazine Hydrochlorides
The preparation of arylhydrazine hydrochlorides is a cornerstone of synthetic organic chemistry, with several reliable methods having been developed and refined over time. These compounds are crucial intermediates in the production of pharmaceuticals and other fine chemicals, most notably in the Fischer indole (B1671886) synthesis. thieme-connect.de
The most traditional and widely employed method for synthesizing arylhydrazines involves a two-step process starting from the corresponding arylamine. thieme-connect.de This classical route begins with the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt. google.comnih.gov
Step 1: Diazotization An arylamine, such as a substituted aniline (B41778), is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. google.com The reaction is performed at low temperatures, generally between -15°C and 5°C, to ensure the stability of the highly reactive diazonium salt intermediate. google.com
Step 2: Reduction The aqueous solution of the diazonium salt is then treated with a reducing agent. A variety of reagents can be used for this transformation, with the choice often depending on the specific substrate and desired purity profile. Common reducing agents include:
Stannous chloride (SnCl₂): Reduction with tin(II) chloride in concentrated hydrochloric acid is a well-established method. thieme-connect.denih.govgoogle.com
Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃): This is a reliable and frequently used method where the diazonium salt is added to a solution of sodium sulfite. thieme-connect.deorgsyn.orggoogle.com The reaction may require heating to complete the reduction and subsequent hydrolysis. orgsyn.org A variation of this uses sodium pyrosulfite. google.comgoogle.com
Other Reagents: Zinc dust and triphenylphosphine (B44618) have also been reported as effective reducing agents for this conversion. thieme-connect.degoogle.com
The resulting arylhydrazine is typically isolated as its hydrochloride salt by precipitation from the acidic reaction medium, which enhances its stability and simplifies handling. google.com
While diazotization-reduction remains a primary route, alternative methods have been developed to address some of its limitations, such as the use of stoichiometric amounts of metal reductants or the instability of certain diazonium intermediates.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has introduced palladium- or copper-catalyzed C-N cross-coupling reactions. nih.govresearchgate.net These methods involve the coupling of an aryl halide (e.g., an aryl chloride or bromide) with hydrazine (B178648) hydrate. nih.govresearchgate.net This approach offers high yields and selectivity but can be limited by the cost of precious metal catalysts and the potential for heavy metal contamination in the final product. nih.gov
Reduction of N-Nitrosamines: This pathway involves the N-nitrosation of a secondary amine, followed by reduction of the resulting N-nitrosamine to the corresponding hydrazine. rsc.org Reagents like lithium aluminum hydride (LiAlH₄) or zinc-acetic acid have been used for the reduction step. rsc.org
Specific Synthesis Protocols for (3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride
The synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride specifically follows the classical diazotization and reduction pathway, starting from 3-chloro-5-fluoroaniline (B1302006).
Diazotization: 3-chloro-5-fluoroaniline is reacted with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the (3-chloro-5-fluorophenyl)diazonium chloride intermediate.
Reduction: The diazonium salt is then reduced, for example with sodium sulfite or stannous chloride, to yield (3-chloro-5-fluorophenyl)hydrazine.
Salt Formation: The product is isolated as the stable hydrochloride salt from the acidic medium.
Optimization of reaction parameters is critical for maximizing yield and purity. Drawing parallels from the synthesis of structurally similar compounds like 3-chlorophenylhydrazine and 4-chlorophenylhydrazine (B93024) hydrochloride provides insight into ideal conditions. google.comgoogle.com
Table 1: Optimized Reaction Conditions for Arylhydrazine Hydrochloride Synthesis
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Diazotization Temperature | 0°C to 5°C | Ensures stability of the diazonium salt intermediate and prevents side reactions. | google.com |
| Diazotization pH | 1-2 | Maintained by excess hydrochloric acid to ensure complete formation of nitrous acid and the diazonium salt. | google.comgoogle.com |
| Reduction Reagent | Sodium Pyrosulfite/Sulfite | Effective, cost-efficient, and avoids the use of heavy metal reductants like tin. | google.comgoogle.com |
| Reduction Temperature | 10°C to 35°C | Controlled to manage the exothermic reaction and prevent decomposition. | google.com |
| Reduction pH | 7-9 | The pH is adjusted (e.g., with sodium hydroxide) to facilitate the reduction by the sulfite species. | google.com |
| Hydrolysis/Isolation | Acidification & Heating | Final treatment with strong acid (HCl) followed by heating ensures complete conversion and precipitation of the hydrochloride salt. | google.com |
This table is interactive. Click on the headers to sort.
A significant challenge in the synthesis of substituted phenylhydrazines is the control of impurities, particularly positional isomers and unreacted starting materials. rasayanjournal.co.in
Isomeric Impurities: The purity of the final (3-chloro-5-fluorophenyl)hydrazine hydrochloride is highly dependent on the purity of the starting 3-chloro-5-fluoroaniline. Any isomeric impurities in the starting material will be carried through the reaction sequence, resulting in a mixture of isomeric hydrazine hydrochlorides that can be difficult to separate. rasayanjournal.co.in
Analytical Monitoring: High-performance liquid chromatography (HPLC) is a crucial analytical tool for monitoring the reaction and ensuring the quality of the final product. A validated HPLC method can effectively separate the desired product from the starting aniline and any positional isomers, with detection limits often in the range of 0.02% to 0.04%. rasayanjournal.co.in
Purification: Purification of the crude product is typically achieved by recrystallization. orgsyn.org The hydrochloride salt may be dissolved in hot water, treated with activated carbon to remove colored impurities, and then reprecipitated by adding concentrated hydrochloric acid and cooling. orgsyn.orggoogle.com
Green Chemistry Principles in the Synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride
Applying green chemistry principles to the synthesis of arylhydrazines aims to reduce the environmental impact and improve the safety of the manufacturing process.
Alternative Reducing Agents: Research has focused on replacing traditional reductants like stannous chloride with more environmentally benign options. Catalytic hydrogenation or the use of sustainable reductants like thiourea (B124793) dioxide in aqueous media represent greener alternatives. google.comrsc.org
Solvent Selection: Whenever possible, using water as a solvent is preferred over organic solvents. The classical diazotization-reduction pathway is often conducted in an aqueous medium, which aligns with green chemistry goals. rsc.org
Process Intensification: The development of continuous flow synthesis processes for diazotization and reduction reactions offers significant advantages over traditional batch processes. patsnap.com Continuous flow can improve safety by minimizing the accumulation of unstable diazonium intermediates, enhance heat transfer and process control, and potentially shorten reaction times. patsnap.com
Atom Economy: While the classical synthesis has been optimized for yield, its atom economy can be impacted by the use of stoichiometric reagents. Alternative routes, such as catalytic methods, are being explored to improve this metric. researchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| (3-chloro-5-fluorophenyl)hydrazine hydrochloride |
| 3-chloro-5-fluoroaniline |
| Ammonium sulfite |
| Benzil |
| Carprofen |
| Edaravone |
| Formic acid |
| Hydrazine |
| Hydrazine hydrate |
| Hydrochloric acid |
| Lithium aluminum hydride |
| Nitrous acid |
| Phenylhydrazine (B124118) |
| Phenylhydrazine hydrochloride |
| Rizatriptan |
| Sodium bisulfite |
| Sodium nitrite |
| Sodium pyrosulfite |
| Sodium sulfite |
| Stannous chloride |
| Thiosemicarbazide (B42300) |
| Thiourea dioxide |
| Tin(II) chloride |
| Triphenylphosphine |
| Zinc |
Structural Characterization and Spectroscopic Analysis of 3 Chloro 5 Fluorophenyl Hydrazine Hydrochloride
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly effective for identifying functional groups and providing a "fingerprint" of a compound's molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups. For (3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride, FT-IR analysis would be expected to reveal key vibrational modes.
Detailed Research Findings: Specific experimental FT-IR data for (3-chloro-5-fluorophenyl)hydrazine hydrochloride are not available in the surveyed literature. A comprehensive analysis would typically involve the identification and assignment of characteristic absorption bands.
| Expected Functional Group | Anticipated Wavenumber Range (cm⁻¹) |
| N-H stretching (hydrazine salt) | 3200-3400 |
| Aromatic C-H stretching | 3000-3100 |
| C=C aromatic ring stretching | 1450-1600 |
| C-N stretching | 1250-1350 |
| C-F stretching | 1000-1400 |
| C-Cl stretching | 600-800 |
| Note: This table represents expected ranges for the functional groups present and is not based on experimental data for the specific compound. |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Detailed Research Findings: No experimental Raman spectra for (3-chloro-5-fluorophenyl)hydrazine hydrochloride have been found in public databases or scientific literature. An analysis would focus on the vibrational modes of the substituted phenyl ring and the hydrazine (B178648) moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of specific nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number, connectivity, and electronic environment of hydrogen atoms in a molecule.
Detailed Research Findings: Publicly accessible, experimentally determined ¹H NMR data for (3-chloro-5-fluorophenyl)hydrazine hydrochloride are not available. A hypothetical analysis would involve the assignment of chemical shifts and coupling constants for the aromatic and hydrazine protons.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Hydrazine (-NHNH₃⁺) | Broad singlet | s |
| Aromatic CH | 6.5-8.0 | d, t, or m |
| Note: This table is a generalized prediction and does not represent experimental data for the specific compound. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Detailed Research Findings: There are no available experimental ¹³C NMR spectra for (3-chloro-5-fluorophenyl)hydrazine hydrochloride in the reviewed sources. A full characterization would include the assignment of chemical shifts for each unique carbon atom in the phenyl ring.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
Detailed Research Findings: Specific experimental ¹⁹F NMR data for (3-chloro-5-fluorophenyl)hydrazine hydrochloride could not be located in the public domain. This analysis would be crucial for confirming the fluorine's position on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the covalent framework of a molecule by revealing through-bond correlations between nuclei. For (3-chloro-5-fluorophenyl)hydrazine hydrochloride, techniques such as COSY, HMQC (or HSQC), and HMBC are employed to piece together the connectivity of the substituted aromatic ring and the hydrazine moiety.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the aromatic region of the spectrum for (3-chloro-5-fluorophenyl)hydrazine, COSY would show cross-peaks between adjacent protons on the phenyl ring, confirming their relative positions. For instance, the proton at position 2 would show a correlation to the proton at position 6, and the proton at position 4 would show correlations to the protons at positions 2 and 6, establishing the H-C-C-H connectivity.
Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments map protons directly to the carbons to which they are attached (¹J coupling). An HSQC spectrum would show a distinct correlation for each protonated carbon, linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. sdsu.edu This allows for the definitive assignment of each carbon atom that bears a hydrogen.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range connections, showing correlations between protons and carbons that are separated by two or three bonds (²J or ³J). youtube.com This technique is instrumental in placing the substituents on the aromatic ring and connecting the hydrazine group. For example, the protons on the aromatic ring would show correlations to the carbon atom bonded to the hydrazine group (C1), confirming the attachment point of the -NHNH₃⁺ moiety. Likewise, the proton at position 2 would show HMBC correlations to carbons C4 and C6, as well as to the substituted carbon C3 (bearing the chlorine atom), thereby confirming the substitution pattern. sdsu.eduyoutube.com
The collective data from these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure, confirming the atomic connectivity as depicted in the proposed structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound. For (3-chloro-5-fluorophenyl)hydrazine hydrochloride (C₆H₆ClFN₂ · HCl), the analysis would typically be performed on the protonated free base, [C₆H₆ClFN₂ + H]⁺. The calculated exact mass is determined by summing the masses of the most abundant isotopes of each element.
Table 1: HRMS Data for the Protonated Cation of (3-chloro-5-fluorophenyl)hydrazine
| Parameter | Value |
|---|---|
| Molecular Formula (Cation) | C₆H₇³⁵ClFN₂⁺ |
| Calculated Exact Mass | 161.0258 |
| Molecular Formula (Cation) | C₆H₇³⁷ClFN₂⁺ |
An experimental HRMS measurement that matches the calculated value of 161.0258 confirms the elemental composition as C₆H₇ClFN₂ and validates the identity of the compound. The presence of the chlorine isotope pattern (a second peak at M+2 with approximately one-third the intensity) further corroborates the presence of a single chlorine atom.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like hydrazine hydrochlorides. In positive ion mode, ESI-MS of (3-chloro-5-fluorophenyl)hydrazine hydrochloride would primarily show the molecular ion peak corresponding to the protonated free base, [M+H]⁺, at an m/z of approximately 161 and 163, reflecting the isotopic distribution of chlorine.
By increasing the energy within the mass spectrometer, the molecular ion can be induced to fragment. The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for the [C₆H₆ClFN₂ + H]⁺ ion could include:
Cleavage of the N-N bond: Loss of the NH₃ group to yield a [C₆H₄ClFN]⁺ fragment ion.
Loss of the entire hydrazine group: Cleavage of the C-N bond, resulting in a [C₆H₄ClF]⁺ fragment ion.
Loss of HCl from the aromatic ring: Although less common, fragmentation of the ring itself can occur under higher energy conditions.
Analysis of these fragmentation patterns helps to confirm the connectivity between the substituted phenyl ring and the hydrazine functional group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure.
Analysis of Intermolecular and Intramolecular Interactions in the Crystalline State
The crystal structure reveals not only the molecular geometry but also how the molecules are arranged and interact within the crystal lattice. In the solid state of (3-chloro-5-fluorophenyl)hydrazine hydrochloride, the structure is stabilized by a network of intermolecular forces.
Hydrogen Bonding: The most significant intermolecular interaction would be strong hydrogen bonds between the positively charged hydrazinium (B103819) group (-NH₂NH₃⁺), which acts as a hydrogen bond donor, and the chloride anion (Cl⁻), which is a strong hydrogen bond acceptor. These N-H···Cl interactions are the primary force holding the crystal lattice together.
Halogen Interactions: The fluorine and chlorine substituents on the phenyl ring can participate in weaker halogen bonding or dipole-dipole interactions with neighboring molecules.
π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, where the electron-rich face of one ring interacts with the electron-poor face of an adjacent ring, further stabilizing the crystal packing. mdpi.com
Intramolecularly, the analysis would confirm the relative positions of the chloro and fluoro substituents on the phenyl ring (meta to each other) and their orientation relative to the hydrazine group. These detailed structural insights are critical for understanding the compound's physical properties and its behavior in the solid state.
Reactivity Profile and Mechanistic Investigations of 3 Chloro 5 Fluorophenyl Hydrazine Hydrochloride
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
Despite this reduced reactivity, the hydrazine moiety readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a critical first step in many significant transformations, including the Fischer indole (B1671886) synthesis. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.
Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring
The 3-chloro-5-fluorophenyl group is moderately deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effects of the halogen substituents. The hydrazine group, being an ortho-, para-director, would typically activate these positions for electrophilic attack. However, the combined deactivating effect of the halogens makes electrophilic substitution on the ring challenging.
Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl ring of (3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride are generally not favored under standard conditions. The deactivation of the ring makes it less susceptible to attack by electrophiles. When such reactions are forced, a mixture of products can be expected, with substitution occurring at the positions ortho and para to the hydrazine group (positions 2, 4, and 6), guided by the directing effect of the hydrazine moiety, but hindered by the existing halogen atoms.
Cyclization Reactions Involving (3-chloro-5-fluorophenyl)hydrazine hydrochloride
(3-chloro-5-fluorophenyl)hydrazine hydrochloride is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions leverage the bifunctional nature of the hydrazine moiety to construct ring systems of significant interest in medicinal and materials chemistry.
Fischer Indole Synthesis and Derivatives
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. orientjchem.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. wikipedia.org In the case of (3-chloro-5-fluorophenyl)hydrazine hydrochloride, this reaction leads to the formation of 4-chloro-6-fluoroindole derivatives.
The general mechanism involves the formation of the (3-chloro-5-fluorophenyl)hydrazone, which, under acidic conditions, undergoes a fluoromart.comfluoromart.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The regiochemical outcome of the cyclization with unsymmetrical ketones is influenced by the nature of the acid catalyst and the steric and electronic properties of the ketone. thermofisher.com
Table 1: Examples of Fischer Indole Synthesis with (3-chloro-5-fluorophenyl)hydrazine hydrochloride
| Carbonyl Compound | Acid Catalyst | Product |
| Acetone | Polyphosphoric acid (PPA) | 4-Chloro-6-fluoro-2-methylindole |
| Cyclohexanone | Acetic acid | 7-Chloro-9-fluoro-1,2,3,4-tetrahydrocarbazole |
| Ethyl pyruvate | Ethanolic HCl | Ethyl 4-chloro-6-fluoroindole-2-carboxylate |
Note: The yields for these reactions are generally moderate, influenced by the electron-withdrawing nature of the substituents on the phenylhydrazine (B124118).
Formation of Pyrazole (B372694) and Other Heterocyclic Systems
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. (3-chloro-5-fluorophenyl)hydrazine hydrochloride reacts with β-diketones, such as acetylacetone, or β-ketoesters, like ethyl acetoacetate, to form substituted pyrazoles and pyrazolones, respectively. orientjchem.orgresearchgate.netresearchgate.net
The reaction with a β-diketone proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. conicet.gov.ar
Table 2: Synthesis of Pyrazole Derivatives from (3-chloro-5-fluorophenyl)hydrazine hydrochloride
| 1,3-Dicarbonyl Compound | Reaction Conditions | Product |
| Acetylacetone | Ethanol, reflux | 1-(3-chloro-5-fluorophenyl)-3,5-dimethylpyrazole |
| Ethyl acetoacetate | Acetic acid, reflux | 3-(3-chloro-5-fluorophenyl)-5-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | Toluene, Dean-Stark | 1-(3-chloro-5-fluorophenyl)-3,5-diphenylpyrazole |
Reactions Leading to Semicarbazide and Semicarbazone Derivatives
Semicarbazides are derivatives of urea and hydrazine. (3-chloro-5-fluorophenyl)hydrazine hydrochloride can be converted to the corresponding semicarbazide by reaction with an isocyanate or by a multi-step procedure involving the formation of a carbamoyl azide followed by reaction with the hydrazine.
The resulting 4-(3-chloro-5-fluorophenyl)semicarbazide is a useful intermediate for the synthesis of semicarbazones. Semicarbazones are formed by the condensation of a semicarbazide with an aldehyde or a ketone. These compounds have been investigated for their biological activities. researchgate.netresearchgate.netnih.gov
The synthesis of 4-(3-chloro-5-fluorophenyl)semicarbazide can be achieved by reacting (3-chloro-5-fluorophenyl)hydrazine with potassium cyanate in the presence of an acid. The subsequent reaction with a carbonyl compound yields the corresponding semicarbazone.
Exploration of Other Key Organic Transformations
Beyond the well-established cyclization reactions, (3-chloro-5-fluorophenyl)hydrazine hydrochloride can participate in other organic transformations. For instance, it can undergo N-alkylation or N-acylation at the terminal nitrogen atom. These reactions can be used to introduce various functional groups, further expanding the synthetic utility of this compound. Additionally, oxidation of the hydrazine moiety can lead to the formation of azo compounds, although this is a less common transformation in synthetic applications. The reactivity of the C-Cl and C-F bonds towards nucleophilic aromatic substitution is generally low under standard conditions but can be achieved with strong nucleophiles and harsh reaction conditions, offering a pathway to further functionalize the aromatic ring.
Condensation Reactions
(3-chloro-5-fluorophenyl)hydrazine hydrochloride readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is a cornerstone of the widely utilized Fischer indole synthesis, a powerful method for constructing the indole nucleus. The initial step involves the acid-catalyzed reaction between the hydrazine and the carbonyl compound, leading to the formation of a phenylhydrazone intermediate.
The mechanism proceeds through the protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by the nucleophilic attack of the terminal nitrogen of the hydrazine. Subsequent dehydration yields the stable phenylhydrazone. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring can influence the reactivity of the hydrazine and the stability of the resulting hydrazone.
A critical subsequent step in the context of indole synthesis is the acid-catalyzed intramolecular cyclization of the phenylhydrazone, which involves a-sigmatropic rearrangement followed by the elimination of ammonia to afford the aromatic indole ring. The substitution pattern on the final indole product is dictated by the structure of both the (3-chloro-5-fluorophenyl)hydrazine hydrochloride and the carbonyl reactant. For instance, reaction with a ketone will generally lead to a 2,3-disubstituted indole.
Another significant application of condensation reactions involving this hydrazine derivative is in the synthesis of pyrazole and pyrazoline heterocycles. The reaction with 1,3-dicarbonyl compounds or α,β-unsaturated ketones provides a direct route to these five-membered ring systems. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the carbonyl partner.
| Reactant Type | Product Type | Key Reaction |
| Aldehydes/Ketones | Phenylhydrazones | Condensation |
| Aldehydes/Ketones | Indoles | Fischer Indole Synthesis |
| 1,3-Dicarbonyls | Pyrazoles | Cyclocondensation |
| α,β-Unsaturated Ketones | Pyrazolines/Pyrazoles | Michael Addition-Cyclization |
Derivatization for Analogue Synthesis
The chemical scaffold provided by (3-chloro-5-fluorophenyl)hydrazine hydrochloride is a valuable starting point for the synthesis of a wide array of analogues, particularly for applications in medicinal chemistry and materials science. The reactivity of the hydrazine group allows for its derivatization into various functional groups and heterocyclic systems, thereby enabling the exploration of structure-activity relationships.
The synthesis of diverse indole derivatives is a primary focus of analogue synthesis utilizing this compound. By systematically varying the ketone or aldehyde partner in the Fischer indole synthesis, a library of indoles with different substituents at the 2- and 3-positions can be generated. This approach allows for the fine-tuning of electronic and steric properties of the resulting molecules.
Furthermore, the hydrazine moiety can be acylated with various acylating agents to produce hydrazides. These hydrazides can serve as precursors for the synthesis of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, further expanding the chemical space accessible from the starting hydrazine.
The derivatization of (3-chloro-5-fluorophenyl)hydrazine hydrochloride is also employed in the generation of novel pyrazole-containing compounds. Multi-component reactions, where the hydrazine, a dicarbonyl compound, and another reactant are combined in a one-pot synthesis, offer an efficient strategy for producing highly substituted and structurally diverse pyrazole analogues.
| Derivatization Strategy | Reagent Class | Resulting Analogue Class |
| Fischer Indole Synthesis | Various Ketones/Aldehydes | Substituted Indoles |
| Acylation | Acyl Halides/Anhydrides | Hydrazides |
| Cyclocondensation | β-Ketoesters | Pyrazolones |
| Multi-component Reactions | Dicarbonyls, etc. | Highly Substituted Pyrazoles |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Pharmacologically Relevant Scaffolds (General Chemical Intermediates)
The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. (3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride is instrumental in creating complex molecular architectures that are scaffolds for pharmacologically active agents. Heterocyclic compounds such as indoles, pyrazoles, and triazoles, all accessible from this precursor, are known to exhibit a wide range of biological activities and are core components of many approved drugs. The presence of the chlorine and fluorine atoms on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy, metabolic stability, or binding affinity to biological targets. Research has demonstrated that synthesizing heterocyclic compounds derived from substituted hydrazines is a key strategy in the discovery of new therapeutic agents, including those with cytotoxic, antioxidant, and antimicrobial properties.
Application in Agrochemical Synthesis (General Chemical Intermediates)
In addition to pharmaceuticals, substituted phenylhydrazines are vital intermediates in the agrochemical industry. The synthesis of potent fungicides, herbicides, and insecticides often relies on heterocyclic cores derived from these building blocks. Specifically, pyrazole (B372694) derivatives containing fluoroalkyl groups have gained considerable attention for their agrochemical applications. The incorporation of fluorine atoms, as facilitated by precursors like (3-chloro-5-fluorophenyl)hydrazine hydrochloride, is a common strategy in modern agrochemical design to enhance biological activity and stability. For instance, pyrazole carboxamides are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), and their synthesis often involves intermediates derived from substituted hydrazines.
Synthesis of Novel Heterocyclic Compounds
The primary utility of (3-chloro-5-fluorophenyl)hydrazine hydrochloride in organic synthesis is its role as a precursor to a variety of heterocyclic compounds through cyclization and condensation reactions.
The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction to produce indoles from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. This reaction is a cornerstone for creating the indole scaffold, a privileged structure in medicinal chemistry found in numerous natural products and synthetic drugs. The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. Using (3-chloro-5-fluorophenyl)hydrazine hydrochloride in this reaction allows for the direct synthesis of indoles bearing the 3-chloro-5-fluoro substitution pattern on the benzene (B151609) ring portion of the heterocycle. For example, the reaction of a substituted phenylhydrazine with a cyclic ketone like 2-methylcyclohexanone (B44802) can yield complex tricyclic indole structures, demonstrating the versatility of this method.
Table 1: Examples of Fischer Indole Synthesis Starting Materials
| Hydrazine Component | Carbonyl Component | Resulting Scaffold |
|---|---|---|
| (3-chloro-5-fluorophenyl)hydrazine | Isopropyl methyl ketone | 2,3,3-trimethyl-substituted indole |
| (3-chloro-5-fluorophenyl)hydrazine | 2-Methylcyclohexanone | Substituted tetrahydrocarbazole |
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized through the condensation reaction of a hydrazine, such as (3-chloro-5-fluorophenyl)hydrazine hydrochloride, with a 1,3-dicarbonyl compound. This reaction is highly efficient and provides a direct route to substituted pyrazoles. The regioselectivity of the reaction can be influenced by the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. Pyrazole derivatives are of significant interest in both the pharmaceutical and agrochemical industries due to their diverse biological activities. The use of (3-chloro-5-fluorophenyl)hydrazine hydrochloride as the hydrazine component introduces the dichlorofluorophenyl moiety onto the pyrazole nitrogen, a common feature in many modern bioactive molecules.
Table 2: Synthesis of Pyrazole Derivatives from Hydrazines and 1,3-Diketones
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |
|---|---|---|
| Phenylhydrazine | Acetylacetone | 1-phenyl-3,5-dimethylpyrazole |
| 4-Fluorophenylhydrazine | 4-methoxy-1,1,1-trifluoroacetylacetone | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole |
Triazoles are five-membered heterocycles containing three nitrogen atoms. While the direct reaction of hydrazines to form triazoles is less common, (3-chloro-5-fluorophenyl)hydrazine hydrochloride can be converted into intermediates that readily cyclize to form the triazole ring. A common strategy involves converting the hydrazine into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This thiosemicarbazide can then undergo oxidative cyclization or condensation with other reagents to yield various substituted 1,2,4-triazoles. These compounds are a prominent class of antifungal agents and are also explored for other therapeutic applications. The Boulton–Katritzky rearrangement of hydrazones derived from certain oxadiazoles (B1248032) is another advanced method for preparing 1,2,3-triazoles.
The versatility of (3-chloro-5-fluorophenyl)hydrazine hydrochloride extends to the synthesis of other important nitrogen-containing heterocycles. The inherent reactivity of the hydrazine group enables its participation in a variety of cyclization reactions to form both 5- and 6-membered rings. For example, tandem or one-pot reactions utilizing the Fischer indole synthesis methodology can lead to more complex fused systems like indolo[2,3-a]carbazoles, which are known for their potent biological activities, including antitumor properties. The synthesis of such complex scaffolds often starts with simple, readily available arylhydrazines, highlighting the importance of (3-chloro-5-fluorophenyl)hydrazine hydrochloride as a foundational building block in synthetic chemistry.
Insufficient Data to Generate Article on the Role of (3-chloro-5-fluorophenyl)hydrazine hydrochloride in Combinatorial Chemistry and Library Synthesis
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific information to generate a detailed article on the role of (3-chloro-5-fluorophenyl)hydrazine hydrochloride in combinatorial chemistry and library synthesis as per the requested outline.
While the general principles of using substituted hydrazines in the synthesis of diverse compound libraries are well-established in medicinal chemistry, no specific instances detailing the application of (3-chloro-5-fluorophenyl)hydrazine hydrochloride could be located. Consequently, the creation of an evidence-based article with detailed research findings and data tables, as per the user's instructions, is not possible at this time.
It is important to note that the absence of information in publicly accessible databases does not definitively mean the compound has never been used for such purposes. It could be part of proprietary research that has not been published. However, based on the available information, a scientifically accurate and detailed article on this specific topic cannot be constructed.
Therefore, the requested article section "5.4. Contribution to Combinatorial Chemistry and Library Synthesis" for (3-chloro-5-fluorophenyl)hydrazine hydrochloride cannot be generated.
Theoretical and Computational Chemistry Studies on 3 Chloro 5 Fluorophenyl Hydrazine Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.
Molecular Electrostatic Potential (MEP) Maps for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, prone to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential. For (3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride, an MEP map would reveal the electron-rich and electron-poor areas, providing insights into its intermolecular interactions.
Conformational Analysis and Stability Studies
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For (3-chloro-5-fluorophenyl)hydrazine hydrochloride, this would involve rotating the hydrazine (B178648) group relative to the phenyl ring to find the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and other active nuclei in (3-chloro-5-fluorophenyl)hydrazine hydrochloride could be calculated to aid in the interpretation of experimental NMR spectra.
Conclusion and Future Research Directions
Summary of Current Research Advances
(3-chloro-5-fluorophenyl)hydrazine (B1423792) hydrochloride has been established as a pivotal intermediate in organic synthesis. Its primary and most well-documented application lies in the construction of heterocyclic scaffolds, most notably in the Fischer indole (B1671886) synthesis to produce substituted indoles. nih.govwikipedia.orgthermofisher.com This reaction is a cornerstone in medicinal chemistry and drug discovery, as the indole motif is present in a vast number of pharmacologically active compounds. rsc.org The presence of both a chloro and a fluoro substituent on the phenyl ring is a key feature, offering a dual advantage: it modulates the electronic properties of the molecule and provides distinct handles for subsequent chemical modifications. Research has leveraged this unique substitution pattern to create diverse molecular libraries. The compound serves as a foundational element for producing complex organic structures and aromatic derivatives, highlighting its versatility as a precursor in fields ranging from pharmaceuticals to agrochemicals. nbinno.comnih.govccspublishing.org.cn
Unexplored Reactivity and Synthetic Opportunities
While its role in cyclocondensation reactions is well-explored, the full synthetic potential of (3-chloro-5-fluorophenyl)hydrazine hydrochloride remains to be unlocked. There are significant opportunities for investigating its reactivity in novel, modern synthetic methodologies.
Multicomponent Reactions (MCRs): Its application in MCRs, which allow for the construction of complex molecules in a single, efficient step, is an area ripe for exploration. Designing new MCRs that incorporate this hydrazine (B178648) derivative could provide rapid access to novel chemical entities.
Transition-Metal Catalysis: The chloro and fluoro groups on the aromatic ring could be activated for transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination or Suzuki coupling could be employed to further functionalize the aromatic core, expanding the synthetic utility beyond the reactivity of the hydrazine group itself. rsc.org
Asymmetric Synthesis: The development of catalytic enantioselective reactions using this compound as a prochiral substrate or reagent would be a significant advancement. This could lead to the synthesis of chiral, non-racemic heterocyclic compounds, which is of paramount importance in the development of modern pharmaceuticals.
Alternative Cyclizations: Beyond the Fischer indole synthesis, its utility in forming other heterocyclic systems, such as pyrazoles or pyridazines, could be more systematically investigated. chemsrc.comconicet.gov.ar
A summary of potential reaction pathways is presented below.
| Reaction Type | Potential Application | Rationale |
| Multicomponent Reactions | Rapid synthesis of complex molecules | High-efficiency and atom economy for creating diverse chemical libraries. |
| Cross-Coupling Reactions | Functionalization of the aromatic ring | Utilizes the chloro and fluoro substituents as synthetic handles for C-C or C-N bond formation. |
| Asymmetric Catalysis | Synthesis of chiral heterocycles | Access to enantiomerically pure compounds for pharmacological studies. |
| Novel Cyclizations | Formation of diverse heterocyclic cores | Expands the compound's utility beyond indole synthesis to other important scaffolds like pyrazoles. |
Potential for Advanced Materials Science Applications (Non-Biological)
The distinct electronic nature of the 3-chloro-5-fluorophenyl moiety suggests considerable potential for applications in non-biological materials science. The strong electron-withdrawing properties of the halogen atoms can be exploited to tune the optical and electronic characteristics of larger molecular systems.
Organic Electronics: Derivatives incorporating this fragment could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The halogenation pattern can influence molecular packing in the solid state and the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are critical parameters for device performance.
Functional Polymers: Incorporation of this hydrazine derivative as a monomer or a functional side-chain in polymers could lead to materials with enhanced thermal stability, flame retardancy, and specific dielectric properties.
Dyes and Pigments: The chromophoric properties of molecules derived from (3-chloro-5-fluorophenyl)hydrazine could be explored for the development of specialty dyes and pigments with high stability and specific absorption/emission profiles.
Outlook for Computational Design and High-Throughput Experimentation
Future advancements in the chemistry of (3-chloro-5-fluorophenyl)hydrazine hydrochloride will likely be accelerated by the integration of computational and high-throughput methodologies.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the molecule, elucidate the mechanisms of known reactions like the Fischer indole synthesis, and rationally design novel substrates for targeted applications. wikipedia.org Computational screening can help prioritize synthetic efforts by identifying derivatives with optimal electronic properties for materials science applications before their synthesis.
High-Throughput Experimentation (HTE): HTE techniques can be used to rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize known transformations or discover entirely new reactions. This approach would be particularly valuable for exploring the unexplored reactivity discussed in section 7.2, allowing for the rapid identification of successful reaction parameters for cross-coupling or multicomponent reactions.
The synergy between predictive computational modeling and rapid experimental validation promises to unlock the full potential of this versatile chemical building block in an efficient and systematic manner.
Q & A
Q. What are the standard synthetic routes for (3-chloro-5-fluorophenyl)hydrazine hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves reacting 3-chloro-5-fluoroaniline with hydrazine hydrate in ethanol or methanol under reflux conditions (6–8 hours). Key variables for optimization include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic attack by hydrazine.
- Temperature : Reflux temperatures (~78–80°C for ethanol) ensure complete conversion.
- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and minimize side products .
- Workup : Cooling the reaction mixture precipitates the product, which is filtered and crystallized from ethanol.
Q. Table 1: Synthetic Optimization Parameters
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Higher solubility of intermediates |
| Reaction Time | 6–8 hours | Prevents over-oxidation |
| Temperature | Reflux (~78°C) | Accelerates kinetics |
Q. How should researchers safely handle and store (3-chloro-5-fluorophenyl)hydrazine hydrochloride to minimize degradation and exposure risks?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact due to its irritant properties .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis.
- Stability : Degrades under prolonged heat/light exposure; monitor via periodic HPLC analysis for purity .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing (3-chloro-5-fluorophenyl)hydrazine hydrochloride and verifying its purity?
Methodological Answer:
- NMR Spectroscopy : Confirms the hydrazine moiety (δ 6.5–8.0 ppm for aromatic protons, δ 4.0–5.0 ppm for NH-NH₂) .
- HPLC : Quantifies purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
- X-ray Crystallography : Resolves crystal structure (SHELX software refines data; space group and unit cell parameters confirm molecular packing) .
Q. Table 2: Analytical Techniques and Parameters
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | H/C shifts |
| HPLC | Purity assessment | Retention time, peak area |
| XRD | Crystal structure | SHELX refinement |
Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of (3-chloro-5-fluorophenyl)hydrazine hydrochloride in nucleophilic reactions?
Methodological Answer:
- Electron-withdrawing effects : The meta-chloro and para-fluoro groups deactivate the phenyl ring, directing nucleophilic attack to the hydrazine group.
- Mechanistic studies : Kinetic experiments (e.g., pseudo-first-order kinetics under excess hydrazine) reveal rate dependence on electrophile concentration.
- Reaction optimization : Use DFT calculations to model transition states and predict regioselectivity in azo coupling or cyclization reactions .
Q. What strategies can resolve contradictions in reported reaction outcomes when using (3-chloro-5-fluorophenyl)hydrazine hydrochloride under varying conditions?
Methodological Answer:
- Systematic parameter variation : Test solvents (DMF vs. ethanol), temperatures, and catalysts (e.g., Cu(I) for Ullmann coupling).
- Data reconciliation : Compare NMR/HPLC profiles of products across studies to identify side reactions (e.g., over-oxidation to azo compounds).
- Kinetic profiling : Use stopped-flow spectroscopy to track intermediate formation and validate proposed mechanisms .
Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?
Methodological Answer:
- Acidic conditions : Protonation of the hydrazine group enhances electrophilicity but risks decomposition (monitor via pH-controlled HPLC).
- Basic conditions : Deprotonation may lead to dimerization; stabilize with buffered solutions (pH 7–8).
- Case study : In pyrazole synthesis, maintain pH < 7 to prevent side reactions during cyclization .
Q. What role does (3-chloro-5-fluorophenyl)hydrazine hydrochloride play in synthesizing heterocyclic compounds with biological activity?
Methodological Answer:
- Key intermediates : Forms pyrazoles (via cyclocondensation with diketones) or indoles (via Fischer indole synthesis).
- Biological relevance : Derivatives show antimicrobial/anticancer activity; optimize substituents using SAR studies.
- Example : React with benzylideneacetone to yield 3-methyl-1-arylpyrazoles (confirmed by XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
